1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide
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Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.29. The purity is usually 95%.
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Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen.
- Pyrimidine moiety : A six-membered ring with two nitrogen atoms.
- Pyrazole unit : A five-membered ring containing two nitrogen atoms.
- Chlorophenyl group : A phenyl ring substituted with chlorine atoms.
The molecular formula is C21H24Cl2N6O with a molecular weight of approximately 445.41 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown significant inhibitory effects on cancer-related enzymes such as BRAF(V600E) and EGFR, suggesting potential utility in oncology .
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
- Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the pyrazole and pyrimidine rings allows for interaction with various enzymes involved in cancer progression and inflammation. For instance, studies indicate that these compounds can inhibit monoamine oxidases and other metabolic enzymes .
- Receptor Modulation : The structural components may also interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Cell Membrane Disruption : Some derivatives exhibit the ability to compromise bacterial cell membranes, leading to increased permeability and subsequent cell death .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-14-5-1-6-15(18(14)21)25-19(28)13-4-2-8-26(11-13)16-10-17(23-12-22-16)27-9-3-7-24-27/h1,3,5-7,9-10,12-13H,2,4,8,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKHWBIZAXFLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.